molecular formula C15H17F3N4O B2595885 1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448123-62-3

1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2595885
CAS No.: 1448123-62-3
M. Wt: 326.323
InChI Key: HLPDVPGBCVYEEG-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dimethylphenyl group and a 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl chain. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets. The 3,4-dimethylphenyl moiety contributes to lipophilicity and steric bulk, while the trifluoromethyl pyrazole enhances metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-10-3-4-12(9-11(10)2)20-14(23)19-6-8-22-7-5-13(21-22)15(16,17)18/h3-5,7,9H,6,8H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPDVPGBCVYEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the intermediate 3-(trifluoromethyl)-1H-pyrazole, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. The resulting intermediate is subsequently coupled with 3,4-dimethylphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group and pyrazole ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous urea derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Source
Target Compound 3,4-Dimethylphenyl; 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl Not explicitly reported High lipophilicity (CF₃ group), potential metabolic stability –4
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-Cyanophenyl; 3,4-dimethylphenyl ~266.1 (ESI-MS) Polar cyanophenyl group may enhance solubility; yield: 82.4%
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(...chromenyl)urea (3d) 3,5-Bis(trifluoromethyl)phenyl; chromenyl-thiazolyl complex 788.3 (ESI-MS) High molecular weight; extended π-system may limit bioavailability
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl; 3-methyl-1-phenylpyrazole Not reported Simpler substituents; lower steric hindrance compared to target compound
A-425619 () Isoquinolin-5-yl; 4-trifluoromethylbenzyl Not reported Bicyclic isoquinoline enhances aromatic stacking; patented as TRPV1 antagonist

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like 9a (). This property may enhance membrane permeability but reduce aqueous solubility. Compound 6n () incorporates a polar 4-cyanophenyl group, balancing lipophilicity and solubility, whereas the target compound lacks such polar motifs .

In contrast, A-425619 () employs a 4-trifluoromethylbenzyl group, offering a more compact hydrophobic profile . The trifluoromethyl pyrazole in the target compound is electron-withdrawing, which may stabilize the urea carbonyl group’s resonance, altering hydrogen-bonding capacity compared to methyl-substituted pyrazoles (e.g., 9a) .

Complexity and Bioavailability :

  • Compound 3d () demonstrates how extended aromatic systems (e.g., chromenyl-thiazolyl) drastically increase molecular weight (788.3 g/mol), likely reducing oral bioavailability. The target compound avoids such complexity, favoring drug-like properties .

Synthetic Accessibility :

  • Yields for urea derivatives in (e.g., 82–83% for 6n, 6m) suggest robust synthetic routes, though the target compound’s trifluoromethyl pyrazole may require specialized fluorination steps, as seen in ’s synthesis of trifluoromethyl-pyrazole acetamides .

Research Findings and Implications

  • Metabolic Stability: The trifluoromethyl group in the target compound is resistant to oxidative metabolism, a feature shared with patented compounds in and . This contrasts with non-fluorinated analogs (e.g., 9a), which may undergo faster hepatic clearance .
  • Target Selectivity : The 3,4-dimethylphenyl group may confer selectivity for hydrophobic binding sites, differentiating it from urea derivatives with electron-deficient aryl groups (e.g., 6m in , which has a 3,5-bis(trifluoromethyl)phenyl group) .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea , a derivative of pyrazole and urea, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological profiles.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}F3_{3}N5_{5}O
  • Molecular Weight : 395.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit anti-inflammatory, analgesic, and potentially anticancer properties through the inhibition of specific enzymes and pathways involved in these processes.

Anti-inflammatory Activity

Research indicates that compounds related to this structure demonstrate significant anti-inflammatory effects. For instance, studies have reported that similar pyrazole derivatives effectively inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are critical mediators of inflammation.

  • IC50_{50} Values : Compounds in this class have shown IC50_{50} values ranging from 5.40 μM for COX-1 to 0.01 μM for COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Analgesic Effects

In vivo studies utilizing models of pain have demonstrated that these compounds can significantly reduce pain responses. The analgesic efficacy is often assessed using the formalin test or the hot plate test in animal models.

  • Efficacy : Some derivatives have shown analgesic activity superior to traditional analgesics such as indomethacin and celecoxib .

Anticancer Potential

Emerging data suggest that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

  • Study Findings : In vitro studies have indicated that certain pyrazole compounds can inhibit tumor cell proliferation with IC50_{50} values in the low micromolar range .

Case Study 1: Anti-inflammatory Activity Assessment

A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema with the most active compound showing a 71% inhibition compared to a control group treated with saline.

CompoundDose (mg/kg)Edema Inhibition (%)
Control00
Standard (Diclofenac)1054.65
Test Compound A1062
Test Compound B2071

Case Study 2: Analgesic Activity Evaluation

In another study focusing on analgesic properties, the compound was tested against acute pain models. The findings highlighted significant pain relief comparable to established analgesics.

CompoundPain Relief (%)
Control0
Indomethacin40
Test Compound A50.7
Test Compound B48.5

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